[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features an imidazo[1,2-a]pyridine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry . The presence of an ethyl group at the 7-position and a methylamine group at the 2-position further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable nitrogen sources under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylamine Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with methylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
- 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine hydrochloride
- 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the methylamine group at the 2-position differentiates it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique reactivity and biological activity profiles .
Properties
IUPAC Name |
(7-ethylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-8-3-4-13-7-9(6-11)12-10(13)5-8;/h3-5,7H,2,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELSWWGYPRHQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.